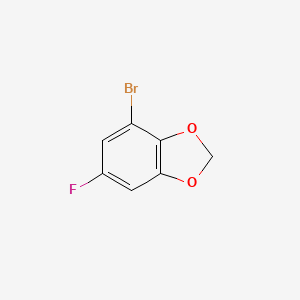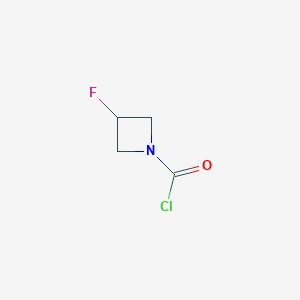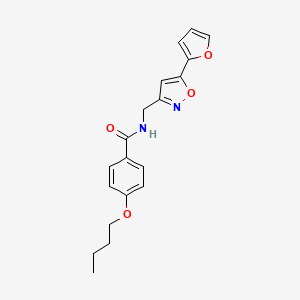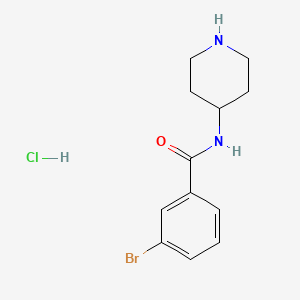![molecular formula C18H20N4O2S B2745188 4-{3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoyl}-1,2,3,4-tetrahydroquinoxalin-2-one CAS No. 1110876-21-5](/img/structure/B2745188.png)
4-{3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoyl}-1,2,3,4-tetrahydroquinoxalin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "4-{3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoyl}-1,2,3,4-tetrahydroquinoxalin-2-one" is a synthetic organic molecule with significant potential in various scientific fields due to its unique structure and properties. This compound consists of a pyrimidine ring substituted with dimethyl and methylsulfanyl groups, linked to a tetrahydroquinoxaline moiety through a propanoyl bridge.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound generally involves multi-step organic reactions starting from commercially available or easily synthesizable precursors. Typically, the preparation includes:
Formation of the Pyrimidine Ring: : This step involves the reaction of suitable starting materials like acetoacetate derivatives with guanidine or its analogs under acidic or basic conditions to form the substituted pyrimidine.
Introduction of Substituents: : Methyl and methylsulfanyl groups are introduced through alkylation reactions using appropriate alkyl halides.
Propanoyl Linkage: : The pyrimidine derivative is reacted with a suitable propanoyl chloride in the presence of a base like triethylamine to form the propanoyl-pyrimidine intermediate.
Formation of Tetrahydroquinoxaline: : The final step includes the reaction of the propanoyl-pyrimidine with 1,2-phenylenediamine under cyclization conditions to yield the final tetrahydroquinoxaline derivative.
Industrial Production Methods
For industrial-scale production, the above synthetic steps are optimized for yield, purity, and cost-effectiveness. This might involve:
Catalytic systems to enhance reaction rates.
Continuous flow reactors for efficient large-scale synthesis.
Use of green chemistry principles to minimize waste and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur moiety, leading to sulfoxides or sulfones.
Reduction: : The pyrimidine and quinoxaline rings can be subject to reduction, producing partially or fully reduced analogs.
Substitution: : The methyl and methylsulfanyl groups can be substituted with other functional groups via nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Halogenating agents or nucleophiles like Grignard reagents.
Major Products Formed
Sulfoxides and sulfones from oxidation.
Reduced analogs with hydrogenated pyrimidine or quinoxaline rings.
Various substituted derivatives depending on the nature of the nucleophile or electrophile used.
Aplicaciones Científicas De Investigación
Chemistry
This compound serves as a building block for the synthesis of more complex molecules due to its reactive functional groups.
Biology
In biological research, the compound might be used as a probe or inhibitor, given its potential to interact with specific enzymes or proteins.
Medicine
Potential pharmaceutical applications include the development of new therapeutic agents, particularly those targeting specific biological pathways or diseases.
Industry
In industrial applications, the compound could be utilized in material science for developing novel materials with specific properties.
Mecanismo De Acción
The effects of this compound are exerted through its interaction with biological macromolecules, likely involving:
Molecular Targets: : Enzymes, receptors, or nucleic acids.
Pathways: : Modulation of biochemical pathways like signal transduction or metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-{3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoyl}-1,2,3,4-tetrahydroquinoxaline
4-{3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoyl}-1,2,3,4-tetrahydroquinoxalin-1-one
4-{3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]butanoyl}-1,2,3,4-tetrahydroquinoxalin-2-one
Uniqueness
This compound is unique due to its specific substitution pattern and the combination of the pyrimidine and tetrahydroquinoxaline moieties, which confer distinct reactivity and biological activity.
Feel free to delve deeper into any section or ask for more specific details!
Propiedades
IUPAC Name |
4-[3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanoyl]-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2S/c1-11-13(12(2)20-18(19-11)25-3)8-9-17(24)22-10-16(23)21-14-6-4-5-7-15(14)22/h4-7H,8-10H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEFYOYPMGINVGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)SC)C)CCC(=O)N2CC(=O)NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-bromo-7'-hydroxy-2H,2'H-[3,4'-bichromene]-2,2'-dione](/img/structure/B2745106.png)


![N-(5-acetamido-2-methoxyphenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2745114.png)
![(3E)-1-acetyl-4-benzyl-3-[(4-methoxyphenyl)methylidene]piperazine-2,5-dione](/img/structure/B2745115.png)

![2-({1-[(3-Chlorophenyl)methanesulfonyl]piperidin-3-yl}methoxy)-5-methylpyrimidine](/img/structure/B2745117.png)
![2-Methoxyethyl 7-(3-hydroxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2745120.png)
![1-(2,5-difluorophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]methanesulfonamide](/img/structure/B2745121.png)


![ethyl 6-[3,5-bis(trifluoromethyl)benzoyl]imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2745124.png)

![N-(3,4-dimethylphenyl)-2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2745128.png)
